3-Bromo-2-chloropyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-2-chloropyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOQFCKDQDAMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807017-23-7 | |
| Record name | 3-bromo-2-chloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Strategic Importance of Halogenated Pyridine Frameworks in Organic Synthesis
Halogenated pyridine (B92270) frameworks are fundamental building blocks in the toolkit of synthetic organic chemists. The presence of halogen atoms on the pyridine ring imparts a unique reactivity profile, enabling a wide array of chemical transformations. The carbon-halogen bond serves as a versatile handle for the introduction of new functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. chemsrc.comwikipedia.org This capability is crucial for the construction of complex molecular architectures.
The specific positioning of halogen atoms, as seen in 3-Bromo-2-chloropyridine-4-carbonitrile, offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different substituents in a stepwise manner, providing a high degree of control over the final molecular structure. This strategic introduction of functionality is a cornerstone of modern drug discovery and materials science.
Pyridinecarbonitriles: Versatile Precursors and Synthetic Intermediates
The carbonitrile (or cyano) group is a highly valuable functional group in organic synthesis. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached. Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. This versatility makes pyridinecarbonitriles, such as the titular compound, powerful intermediates in the synthesis of more complex molecules.
In the context of medicinal chemistry, the pyridinecarbonitrile moiety is a recognized pharmacophore found in a number of biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions can be crucial for the binding of a drug molecule to its biological target. ontosight.ai
Charting the Course: Research Directions for Polyfunctionalized Pyridines
Retrosynthetic Analysis for this compound
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the carbon-halogen and carbon-carbon bonds associated with the nitrile group. Two logical routes emerge from this analysis:
Route A: Late-stage Bromination. This approach disconnects the C-Br bond first. The immediate precursor would be 2-chloropyridine-4-carbonitrile . This strategy relies on the successful regioselective bromination of an already substituted pyridine ring. The synthesis would then trace back from 2-chloropyridine-4-carbonitrile to simpler pyridine precursors.
Route B: Late-stage Chlorination. Alternatively, disconnecting the C-Cl bond suggests 3-bromopyridine-4-carbonitrile as the key intermediate. This pathway depends on the effective chlorination at the C2 position, which is often accomplished by converting a 2-pyridone or 2-aminopyridine (B139424) into the corresponding chloride.
Both strategies require careful control of regioselectivity. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution compared to benzene. The presence of a chloro group (ortho, para-directing but deactivating) and a cyano group (meta-directing and strongly deactivating) further complicates the electronic landscape of the intermediates, making the choice of halogenation conditions critical for a successful synthesis.
Classical and Modern Approaches to Halogenation of Pyridine Systems
The introduction of halogen atoms onto a pyridine nucleus is a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the ring generally necessitates harsh conditions for electrophilic substitution, which can lead to low yields and mixtures of isomers. Consequently, numerous classical and modern methods have been developed to achieve efficient and regioselective halogenation.
Regioselective bromination is crucial for synthetic pathways that install the bromine atom at a specific position. The directing effects of existing substituents are paramount. For a precursor like 2-chloropyridine-4-carbonitrile, the C3 position is meta to the strongly deactivating cyano group and ortho to the deactivating chloro group, making direct electrophilic bromination at this site challenging.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Reactions are often performed in strong acids like sulfuric or chlorosulfonic acid to activate the pyridine ring, although this can also lead to the formation of pyridinium (B92312) salts that are even more deactivated. The choice of solvent and temperature is critical to control selectivity. For instance, bromination of activated pyridines can proceed under milder conditions, while deactivated systems require more forcing conditions. Zeolites and other solid supports have also been employed to enhance para-selectivity in the bromination of substituted aromatics, a principle that can be adapted for pyridine systems. mdpi.com
| Starting Material | Brominating Agent | Conditions | Key Feature |
| Activated Pyridines | NBS / Br₂ | Neutral or mild acid | Reaction proceeds under mild conditions. |
| Deactivated Pyridines | Br₂ | Oleum / H₂SO₄ | Requires harsh, activating conditions. |
| Substituted Benzenes | NBS / Silica Gel | CCl₄, Room Temp | High regioselectivity for specific isomers. mdpi.com |
Achieving site-specific chlorination, particularly at the C2 position, often involves strategies other than direct electrophilic attack. A widely used and effective method is the conversion of a 2-pyridone (2-hydroxypyridine) intermediate.
The synthesis often starts from a suitable precursor which is converted to the 2-pyridone. This intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom. This transformation is a reliable method for introducing chlorine at the C2 (or C4) position of the pyridine ring.
Another classical approach is the Sandmeyer reaction, which begins with a 2-aminopyridine. The amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The subsequent introduction of a copper(I) chloride catalyst promotes the displacement of the diazonium group with a chlorine atom.
| Precursor | Reagent(s) | Intermediate | Key Transformation |
| 2-Hydroxypyridine derivative | POCl₃ or PCl₅ | N/A | Hydroxyl to Chlorine replacement. google.com |
| 2-Aminopyridine derivative | 1. NaNO₂, HCl2. CuCl | Diazonium Salt | Sandmeyer Reaction. |
Modern synthetic methods offer milder and more selective alternatives to classical halogenation. Reagents derived from triphenylphosphine (B44618), such as triphenylphosphine dichloride (Ph₃PCl₂) or triphenylphosphine dibromide (Ph₃PBr₂), can be used for the halogenation of heterocyclic systems. These reagents can convert hydroxyl groups to halides under neutral conditions, providing an alternative to the harsh acidic environment of POCl₃.
Nucleophilic Aromatic Substitution (SNAr) provides another powerful route. This strategy involves the displacement of a good leaving group (such as a nitro, sulfonate, or even another halide) by a halide nucleophile. For this reaction to be effective, the pyridine ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the context of this compound synthesis, a precursor such as 2-nitro-3-bromopyridine-4-carbonitrile could potentially undergo nucleophilic displacement of the nitro group by a chloride ion.
The Zincke reaction is a classical method that involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine. This process leads to the opening of the pyridine ring to form a "Zincke salt," which can then react with another amine to form a new pyridinium salt. While not a direct halogenation method for an intact pyridine ring, the Zincke reaction can be used to synthesize substituted pyridines. By choosing appropriate starting materials and reaction partners, it is possible to construct pyridine rings with a desired substitution pattern, including halogen atoms at specific positions. The utility for direct 3-halogenation of a pre-formed ring is limited, but its value lies in building complex pyridines from the ground up.
Ring-forming, or de novo, strategies represent a powerful approach to constructing highly substituted heterocyclic systems that may be difficult to access through functionalization of the parent heterocycle. One such modern method involves the copper-catalyzed reaction of polyhaloacetonitriles with olefins. These reactions can proceed through various cyclization pathways to generate halogenated pyridine derivatives. This bottom-up approach allows for the incorporation of halogen atoms and other functional groups into the final structure with high predictability and control, bypassing the challenges of regioselectivity associated with the electrophilic substitution of a pre-existing pyridine ring.
Spectroscopic and Structural Elucidation of 3 Bromo 2 Chloropyridine 4 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular structure can be assembled.
The ¹H NMR spectrum of 3-Bromo-2-chloropyridine-4-carbonitrile is anticipated to be relatively simple, displaying signals for the two aromatic protons on the pyridine (B92270) ring. The electron-withdrawing nature of the chloro, bromo, and cyano substituents will significantly deshield these protons, causing their resonances to appear at a characteristically low field.
The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 will also appear as a doublet due to its coupling with H-5. The chemical shift of H-6 is predicted to be further downfield than H-5 due to its position adjacent to the electronegative nitrogen atom of the pyridine ring. The magnitude of the coupling constant (³JHH) between these two protons is expected to be in the typical range for ortho-coupled protons on a pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.80 - 8.00 | d | ~5.0 |
The ¹³C NMR spectrum will provide information on all six carbon atoms in this compound. The spectrum will show six distinct signals, with the carbons directly attached to electronegative atoms (Cl, Br, and the ring N) and the nitrile carbon having characteristic chemical shifts.
Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be employed to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH carbons and no signals for quaternary carbons. In the case of this compound, the DEPT-135 spectrum is expected to show two positive signals corresponding to C-5 and C-6. The remaining four signals in the broadband-decoupled ¹³C NMR spectrum would therefore be assigned to the quaternary carbons (C-2, C-3, C-4, and the nitrile carbon).
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| C-2 | 150 - 155 | Quaternary (No signal) |
| C-3 | 115 - 120 | Quaternary (No signal) |
| C-4 | 125 - 130 | Quaternary (No signal) |
| C-5 | 130 - 135 | CH (Positive) |
| C-6 | 155 - 160 | CH (Positive) |
Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and thus their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would reveal the one-bond connectivity between protons and the carbons to which they are directly attached. The HSQC spectrum of this compound would display two cross-peaks, one correlating the H-5 signal with the C-5 signal, and the other correlating the H-6 signal with the C-6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying the quaternary carbons by showing correlations between protons and carbons over two or three bonds. For instance, H-5 would be expected to show correlations to the quaternary carbons C-3 and C-4, as well as to C-6. The H-6 proton would likely show correlations to the quaternary carbon C-4 and potentially to C-2. These long-range correlations are instrumental in assembling the complete carbon framework of the molecule.
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, can provide valuable information about the nitrogen environments in the molecule. This compound contains two distinct nitrogen atoms: the pyridine ring nitrogen and the nitrile nitrogen.
The chemical shift of the pyridine nitrogen would be influenced by the electron-withdrawing substituents on the ring. The nitrile nitrogen is expected to resonate in a characteristic region for cyano groups. The precise chemical shifts would provide insight into the electronic structure of the molecule.
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine N | -70 to -100 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent and diagnostic of these would be the stretching vibration of the nitrile (C≡N) group. The aromatic nature of the pyridine ring will also give rise to a series of characteristic absorptions.
Key expected vibrational frequencies include:
A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.
Aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹.
Aromatic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3050 - 3150 | Medium to Weak |
| C≡N stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C/C=N stretch | 1400 - 1600 | Medium to Strong |
| C-Cl stretch | 700 - 800 | Medium to Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a structural fingerprint. While specific Raman spectra for this compound are not extensively detailed in publicly available literature, the analysis of pyridine and its derivatives provides a strong basis for predicting its characteristic spectral features. acs.orgcdnsciencepub.com
The Raman spectrum of pyridine is dominated by two very intense bands associated with the ring breathing modes, typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net For this compound, the presence of heavy halogen substituents (bromine and chlorine) and the electron-withdrawing nitrile group (-C≡N) would be expected to cause significant shifts in these vibrational frequencies.
Key expected vibrational modes for this compound would include:
C≡N stretch: A strong, sharp band characteristic of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region.
Pyridine ring vibrations: Multiple bands corresponding to ring stretching and deformation modes. The substitution pattern will influence the exact frequencies.
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
C-Br stretch: A band typically found at lower wavenumbers, in the 500-600 cm⁻¹ region.
Surface-Enhanced Raman Spectroscopy (SERS) is a related technique that could be applied to achieve significant signal enhancement, allowing for the detection of trace amounts of the compound by adsorbing it onto a metallic nanoparticle surface, often silver or gold. acs.orgresearchgate.net
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |
| Pyridine Ring Breathing | 990 - 1050 | Strong to Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C-Cl Stretch | 600 - 800 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry Techniques
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. researchgate.net For this compound (C₆H₂BrClN₂), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms.
The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), creates a unique isotopic cluster in the mass spectrum. This distinctive pattern is a key identifier for halogenated compounds and can be precisely resolved and analyzed by HRMS, further confirming the elemental composition.
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₃BrClN₂]⁺ | 216.9163 |
| [M+Na]⁺ | [C₆H₂BrClN₂Na]⁺ | 238.8982 |
| [M-H]⁻ | [C₆HBrClN₂]⁻ | 214.9017 |
Data based on predicted values. uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govnih.gov
For pyridine derivatives, the nitrogen atom in the pyridine ring is basic and readily accepts a proton, making positive-ion ESI a highly sensitive method for detection. researchgate.netmassbank.eu Therefore, this compound is expected to show a strong signal for the protonated molecule [M+H]⁺. The high proton affinity of the pyridine moiety enhances ionization efficiency. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. It is widely used for assessing the purity of pharmaceutical starting materials and for identifying impurities that may arise during synthesis. thermofisher.comtandfonline.com
In a GC-MS analysis of this compound, the compound would first be separated from other volatile components on a capillary column. The choice of a suitable column, such as a (5%-phenyl)-methylpolysiloxane column, is critical for achieving good separation. mdpi.com After elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that causes extensive fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint.
Expected major fragmentation pathways for this compound would involve the loss of the halogen atoms (Br or Cl) and the nitrile group (CN). nist.gov The resulting fragmentation pattern can be compared against spectral libraries for identification or used to characterize unknown synthesis-related impurities. mdpi.com
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Unsubstituted pyridine exhibits characteristic absorption maxima, typically around 250-260 nm, arising from π→π* transitions within the aromatic ring. nist.govsielc.com
The electronic absorption spectrum of this compound is significantly influenced by its substituents. The bromine, chlorine, and nitrile groups act as auxochromes and chromophores, which can alter the energy of the electronic transitions. Generally, halogen substitution on a pyridine ring leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net The nitrile group, being a π-accepting group, will also perturb the π-electron system of the pyridine ring. The combined effect of these substituents is expected to result in absorption maxima at longer wavelengths compared to unsubstituted pyridine. The exact position and intensity of these bands would be dependent on the solvent used for the analysis. researchgate.net
Table 3: Comparison of UV Absorption Maxima
| Compound | Typical Absorption Maxima (λmax) | Reference |
|---|---|---|
| Pyridine | ~254 nm | sielc.com |
| 2-Amino-5-chloropyridine derivative | ~348 nm | researchgate.net |
| This compound | Expected >260 nm | - |
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is a vital tool for characterizing the photophysical properties of pyridine-carbonitrile derivatives, which are recognized for their excellent fluorescent nature in both solution and solid states. manipal.edu These properties are essential for their application as fluorescent probes in optoelectronic devices such as optical sensors and organic light-emitting diodes (OLEDs). manipal.eduresearchgate.net
Research into various substituted pyridine carbonitrile derivatives reveals that their emission characteristics are highly dependent on their molecular structure. manipal.edu For instance, a study on cyanopyridine derivatives synthesized through the hetero-cyclization of chalcone (B49325) using malononitrile (B47326) demonstrated distinct emission profiles. manipal.eduresearchgate.net Two of the synthesized derivatives, PC1 and PC2, exhibited solid-state emission in the UV region (250–400 nm), while a third, PC3, showed only weak emission in both solid and solution phases. manipal.eduresearchgate.net In solution, these compounds were found to be blue emitters, with emission maxima centered at 391 nm, 385 nm, and 487 nm for PC1, PC2, and PC3, respectively. manipal.eduresearchgate.net The presence of chloro and thiophene (B33073) groups in related derivatives was shown to enhance emission intensity, an effect attributed to Intramolecular Charge Transfer (ICT). manipal.eduresearchgate.net
The absorption spectra of these derivatives typically show two bands, one in the 265–309 nm range and another between 323–379 nm, which correspond to π-π* and n-π* electronic transitions, respectively. manipal.eduresearchgate.net The positioning of substituent groups on the pyridine ring also significantly influences photophysical properties. For example, in a series of phenylmethylene pyridineacetonitrile derivatives, tuning the substitution position of the pyridine ring affected molecular configuration and conjugation, leading to varied absorption and fluorescence emission peaks. nih.gov
Further studies on pyridine-carbazole acrylonitrile (B1666552) derivatives have shown that the position of the pyridine ring can cause a bathochromic (red) shift in absorption and emission spectra. mdpi.com Derivatives synthesized via Knoevenagel condensation displayed fluorescence emissions at 540 nm and 604 nm, with the 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile derivative showing a significant red shift of 64 nm compared to others in the series. mdpi.com
The following table summarizes the key photophysical data for a selection of pyridine-carbonitrile derivatives:
| Compound/Derivative Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Emission Color/Region | Key Findings |
| Cyanopyridine Derivatives (PC1, PC2) | 265-309 (π-π) & 323-379 (n-π) | 391, 385 (Solution) | Blue (Solution), UV (Solid) | Good solid-state emission and quantum efficiency. manipal.eduresearchgate.net |
| Phenylmethylene Pyridineacetonitrile Derivatives | Position-dependent | Position-dependent | - | Positional isomerization of the pyridine ring alters photophysical properties. nih.gov |
| Pyridine-Carbazole Acrylonitrile Derivatives | 378-396 (Solution), 390-442 (Solid) | 540-604 | - | 4-pyridyl derivative shows a 64 nm red shift in emission. mdpi.com |
Computational Chemistry and Theoretical Studies of 3 Bromo 2 Chloropyridine 4 Carbonitrile
Structure-Reactivity Relationship (SAR) Studies Through Computational Modeling
Currently, there are no published Structure-Reactivity Relationship (SAR) studies based on computational modeling for 3-bromo-2-chloropyridine-4-carbonitrile. Such studies would typically involve calculating various molecular descriptors to understand how the molecule's structural features influence its reactivity.
Table 1: Hypothetical Data Table for SAR Descriptors of this compound
| Descriptor | Hypothetical Value | Significance in Reactivity |
| Electronic Energy | Value not available | Overall stability of the molecule. |
| HOMO Energy | Value not available | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Value not available | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Value not available | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | Value not available | Provides insight into the molecule's polarity and intermolecular interactions. |
| Mulliken Atomic Charges | Values not available | Predicts reactive sites for nucleophilic or electrophilic attack. |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values, as no such studies have been found.
Spectroscopic Property Prediction via Computational Methods
Similarly, the prediction of spectroscopic properties for this compound via computational methods has not been reported in the scientific literature. These predictions are valuable for identifying and characterizing the compound.
Table 2: Hypothetical Data Table for Predicted Spectroscopic Properties of this compound
| Spectroscopic Data | Predicted Values | Method of Prediction |
| ¹³C NMR Chemical Shifts (ppm) | Values not available | e.g., GIAO method with DFT (B3LYP/6-311+G(d,p)) |
| ¹H NMR Chemical Shifts (ppm) | Values not available | e.g., GIAO method with DFT (B3LYP/6-311+G(d,p)) |
| Key Vibrational Frequencies (cm⁻¹) | Values not available | e.g., DFT (B3LYP/6-311+G(d,p)) frequency calculations |
| C≡N stretch | --- | --- |
| C-Cl stretch | --- | --- |
| C-Br stretch | --- | --- |
| Pyridine (B92270) ring vibrations | --- | --- |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values, as no such studies have been found.
Application of 3 Bromo 2 Chloropyridine 4 Carbonitrile in Advanced Organic Synthesis
Role as a Key Building Block for Complex Pyridine (B92270) Derivatives
3-Bromo-2-chloropyridine-4-carbonitrile is a versatile chemical intermediate, playing a crucial role in the synthesis of a wide array of complex pyridine derivatives. Its trifunctional nature, possessing bromo, chloro, and cyano groups on the pyridine ring, allows for selective and sequential reactions, making it a valuable scaffold for constructing intricate molecular architectures. The differential reactivity of the halogen substituents, combined with the synthetic utility of the nitrile group, provides chemists with multiple handles to introduce diverse functionalities and build complex heterocyclic systems.
This compound serves as a foundational component in the preparation of polysubstituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The strategic manipulation of its reactive sites enables the introduction of various substituents, leading to the generation of libraries of pyridine-containing molecules with tailored properties. For instance, the chlorine atom can be selectively displaced by nucleophiles, while the bromine atom can participate in cross-coupling reactions, and the nitrile group can be hydrolyzed, reduced, or converted into other functional groups. This orthogonal reactivity is instrumental in the modular and efficient assembly of complex target molecules.
Precursor for Diverse Heterocyclic Systems
The utility of this compound extends beyond simple pyridine derivatization to the construction of more elaborate heterocyclic frameworks. Its inherent reactivity and substitution pattern make it an ideal precursor for a variety of fused and linked pyridine-based systems.
Synthesis of Substituted Pyridines
The presence of both a bromine and a chlorine atom on the pyridine ring of this compound allows for a range of substitution reactions to generate highly functionalized pyridine derivatives. nih.govnih.gov The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the bromine atom at the 3-position. This differential reactivity enables the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position. Subsequently, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions, like Suzuki, Stille, or Sonogashira couplings, to introduce carbon-based substituents. This sequential functionalization provides a powerful strategy for the controlled synthesis of multi-substituted pyridines with precise substitution patterns. nih.gov
| Reactant | Reaction Type | Product Type |
| Amines | Nucleophilic Aromatic Substitution | 2-Amino-3-bromopyridine derivatives |
| Alkoxides | Nucleophilic Aromatic Substitution | 2-Alkoxy-3-bromopyridine derivatives |
| Organoboronic acids | Suzuki Coupling | 3-Aryl/Alkyl-2-chloropyridine derivatives |
| Terminal alkynes | Sonogashira Coupling | 3-Alkynyl-2-chloropyridine derivatives |
Formation of Fused Pyridine Rings (e.g., pyrazolo[3,4-b]pyridines, imidazo-pyridines)
This compound is a valuable precursor for the synthesis of fused heterocyclic systems where a pyridine ring is annulated with another heterocycle. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities. jst.go.jpmdpi.compreprints.orgcdnsciencepub.comnih.gov The synthesis often involves the reaction of the pyridine precursor with a hydrazine (B178648) derivative. The hydrazine can displace the chlorine atom at the 2-position, followed by an intramolecular cyclization involving the nitrile group at the 4-position to form the pyrazole (B372694) ring fused to the pyridine core. cdnsciencepub.com
Similarly, this compound can be utilized in the synthesis of other fused systems like imidazo-pyridines. nih.govnih.govmdpi.comeurjchem.comrsc.org For instance, reaction with an appropriate amine-containing building block can lead to the formation of an imidazo[4,5-c]pyridine or related structures through a sequence of substitution and cyclization reactions. The specific reaction conditions and the nature of the reaction partner dictate the final fused heterocyclic system that is formed. nih.gov
| Fused Ring System | Key Reagents |
| Pyrazolo[3,4-b]pyridines | Hydrazine derivatives |
| Imidazo[4,5-c]pyridines | Diamine derivatives |
| Pyrido[2,3-d]pyrimidines | Amidines or related compounds |
Generation of Bipyridine and Terpyridine Scaffolds
The synthesis of bipyridine and terpyridine scaffolds, which are important ligands in coordination chemistry and materials science, can be facilitated using precursors derived from this compound. While direct coupling reactions involving this specific carbonitrile might be complex, its derivatives, where the nitrile group is modified, can be employed in metal-catalyzed cross-coupling reactions. For instance, the bromine atom can participate in Suzuki or Stille couplings with a pyridine-boronic acid or a stannyl-pyridine, respectively, to form a bipyridine linkage. Iterative coupling strategies can then be employed to construct terpyridine frameworks. mdpi.com
Intermediate in the Synthesis of Agrochemical Active Ingredient Precursors
The structural motifs accessible from this compound are of significant interest in the agrochemical industry. patsnap.comgugupharm.com This compound serves as a key intermediate in the synthesis of precursors for various active ingredients used in crop protection products. nih.govsigmaaldrich.com
Synthetic Pathways to Insecticide Precursors (e.g., Chlorantraniliprole precursors)
A notable application of intermediates derived from this compound is in the synthesis of precursors for the insecticide Chlorantraniliprole. researchgate.net Chlorantraniliprole is a highly effective insecticide belonging to the anthranilic diamide (B1670390) class. The synthesis of this complex molecule involves the coupling of two key fragments, one of which is a substituted pyrazole carboxylic acid. The pyridine portion of this pyrazole intermediate is often constructed from precursors related to 3-bromo-2-chloropyridine (B150940).
The synthetic route to the pyrazole fragment of Chlorantraniliprole often starts with a 2,3-dichloropyridine (B146566) derivative. Through a series of reactions including hydrazination, cyclization, bromination, and oxidation, a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate is formed. google.comgoogle.comwipo.int While not directly this compound, the underlying pyridine chemistry and the importance of the chloro and bromo substituents are central to these synthetic strategies. The nitrile group in the title compound can be a synthetic equivalent to the carboxylic acid group required in the final Chlorantraniliprole precursor, often through hydrolysis.
| Precursor | Target Agrochemical | Key Synthetic Transformation |
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | Amide bond formation |
Intermediate in the Synthesis of Pharmaceutical Precursors
The strategic placement of bromo, chloro, and nitrile moieties on the pyridine ring makes this compound a versatile precursor for pharmaceutical development. The distinct electronic and steric environment of each substituent allows for selective chemical transformations, enabling the construction of diverse molecular libraries from a single starting material.
Halogenated pyridines are considered "privileged structures" in drug discovery, serving as core components in a wide range of therapeutic agents. nih.gov The 3-bromo-2-chloropyridine framework, for instance, is a known intermediate for synthesizing various biologically active molecules. chemicalbook.com The introduction of a carbonitrile group at the 4-position, as in this compound, adds another layer of synthetic versatility.
The bromo and chloro atoms serve as handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. wikipedia.org These reactions are cornerstones of modern medicinal chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity between the C-Br and C-Cl bonds can be exploited for sequential, site-selective modifications. Furthermore, the nitrile group can be transformed into other critical functional groups, including:
Amines: via reduction.
Carboxylic acids: via hydrolysis. msu.edu
Tetrazoles: via cycloaddition with azides.
This multifunctionality allows chemists to rapidly generate a variety of derivatives, exploring the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.
Table 1: Potential Transformations of this compound for Scaffold Development
| Functional Group | Position | Potential Reactions | Resulting Functional Group |
| Bromo | 3 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Aryl, Alkyl, Alkenyl, Alkynyl, Amino |
| Chloro | 2 | Suzuki, Buchwald-Hartwig (harsher conditions) | Aryl, Amino |
| Nitrile | 4 | Reduction (e.g., with H₂, LAH, or Diborane) | Primary Amine (aminomethyl) |
| Nitrile | 4 | Hydrolysis (acid or base) | Carboxylic Acid |
| Nitrile | 4 | Cycloaddition (e.g., with NaN₃) | Tetrazole |
Late-Stage Functionalization of Complex Drug Candidates
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of their synthesis. researchgate.netnih.gov This approach avoids the need for lengthy de novo synthesis for each new analog, accelerating the optimization of lead compounds. nih.gov A building block like this compound is well-suited for LSF strategies.
The distinct reactivity of its halogen atoms allows for selective functionalization. For example, the more reactive C-Br bond can be targeted under milder conditions, leaving the C-Cl bond intact for a subsequent, different transformation. This orthogonality is highly desirable for systematically modifying a complex molecule to fine-tune its properties. The ability to introduce diverse substituents at a late stage enables medicinal chemists to rapidly explore structure-activity relationships (SAR) and improve drug-like properties such as potency, selectivity, and metabolic stability. nih.govnih.gov
Applications in Materials Chemistry and Nanotechnology as a Synthetic Intermediate
Beyond pharmaceuticals, the unique electronic and structural features of polysubstituted pyridines make them valuable intermediates in the synthesis of advanced materials. The combination of a π-deficient aromatic system with versatile functional groups in this compound provides a platform for creating novel organic materials and ligands for metal complexes.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, owing to the lone pair of electrons on the nitrogen atom that can coordinate to a metal center. nih.gov The substituents on the pyridine ring significantly influence the electronic properties of the ligand and, consequently, the physical and chemical properties of the resulting metal complex.
This compound can act as a ligand itself or serve as a precursor to more complex multidentate ligands. The electron-withdrawing nature of the chloro, bromo, and nitrile groups modifies the electron density on the pyridine nitrogen, affecting the strength of the metal-ligand bond. Furthermore, these functional groups can be used to link the pyridine unit to other coordinating moieties, creating chelating ligands. Metal complexes derived from such ligands can find applications in:
Catalysis: Where the electronic and steric properties of the ligand tune the activity and selectivity of the metal catalyst.
Luminescent Materials: For use in organic light-emitting diodes (OLEDs) or sensors.
Magnetic Materials: As demonstrated by complexes formed with ligands like 3-bromopyridine (B30812) and thiocyanate (B1210189) anions. nih.gov
Highly functionalized heterocyclic compounds are essential building blocks for advanced organic materials with tailored electronic, optical, or thermal properties. chemimpex.com The defined structure of this compound makes it a candidate for creating polymers and conjugated systems.
The bromo and chloro groups can be utilized as reactive sites for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to form conjugated polymers. These materials are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and photovoltaics (OPVs). The nitrile group can also be used to modify the properties of the final material, for instance, by influencing intermolecular packing or by serving as a site for cross-linking.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrClN₂ |
| Molecular Weight | 215.909 g/mol |
| XLogP (predicted) | 2.2 |
| InChI Key | LYOQFCKDQDAMHU-UHFFFAOYSA-N |
Data sourced from PubChem CID 130749452. uni.lu
Conclusion and Outlook for 3 Bromo 2 Chloropyridine 4 Carbonitrile Research
Summary of Current Research Trends and Accomplishments
A thorough review of existing literature indicates that there are no significant, dedicated research trends or major accomplishments specifically focused on 3-Bromo-2-chloropyridine-4-carbonitrile. Research in the broader field of pyridine (B92270) chemistry often touches upon related structures, such as 3-bromo-2-chloropyridine (B150940), which serves as a versatile building block in organic synthesis. For instance, its application in cross-coupling reactions like the Suzuki-Miyaura coupling is well-documented for the formation of complex biaryl structures. However, the influence of the additional cyano group at the 4-position on the reactivity and synthetic utility of the pyridine core has not been systematically explored. The primary accomplishment to date is the commercial availability of the compound, suggesting that a synthetic route exists, though it is not widely published in academic journals.
Identification of Remaining Synthetic and Mechanistic Challenges
The synthesis and mechanistic understanding of this compound present several challenges that are characteristic of highly substituted and electronically complex heterocyclic systems.
Synthetic Challenges:
Regioselectivity: The introduction of three different substituents (bromo, chloro, and cyano) onto the pyridine ring at specific positions (3, 2, and 4, respectively) poses a significant regiochemical challenge. Traditional electrophilic substitution reactions on pyridine are often difficult and yield mixtures of isomers. Directed ortho-metalation and halogen-dance reactions are potential strategies, but their efficacy on a pyridine ring already bearing multiple electron-withdrawing groups is uncertain.
Functional Group Tolerance: The synthesis must be compatible with the three distinct functional groups. The cyano group, for example, can be sensitive to both acidic and basic conditions, and can also coordinate to metal catalysts used in cross-coupling reactions.
Mechanistic Challenges:
Reactivity Patterns: The interplay of the electronic effects of the bromo, chloro, and cyano groups on the pyridine ring is not well understood. All three are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of the C-Br and C-Cl bonds in SNAr reactions is a key mechanistic question.
Competitive Reactions: The presence of multiple reactive sites could lead to competitive and undesired side reactions. For example, in metal-catalyzed cross-coupling reactions, oxidative addition could potentially occur at either the C-Br or C-Cl bond, and the nitrile group could interfere with the catalyst.
Prospective Directions for Future Academic Investigations
The dearth of information on this compound makes it a fertile ground for future academic research. The following areas represent promising avenues for investigation.
Future research should prioritize the development of efficient, scalable, and sustainable methods for the synthesis of this compound. Key areas of focus could include:
Late-Stage Functionalization: Investigating C-H activation and functionalization strategies on simpler pyridine precursors to introduce the bromo, chloro, and cyano groups in a stepwise and controlled manner.
Flow Chemistry: Utilizing microreactor technology to improve reaction control, safety, and scalability for potentially hazardous reactions, such as nitration or diazotization, that might be part of a synthetic route.
Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and energy sources (e.g., microwave or photochemical methods) to develop more environmentally friendly synthetic protocols. nih.govacs.orgnih.gov
A systematic study of the reactivity of this compound is essential to unlock its potential as a synthetic building block.
Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or C-Cl bond in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would significantly enhance its synthetic utility.
Nucleophilic Aromatic Substitution (SNAr): A detailed kinetic and mechanistic study of SNAr reactions with various nucleophiles would provide valuable insights into the relative reactivity of the two halogen atoms and the influence of the cyano group.
Transformations of the Cyano Group: Investigating the selective transformation of the cyano group into other functionalities (e.g., amides, carboxylic acids, tetrazoles) in the presence of the two halogen atoms would expand the range of accessible derivatives.
Computational chemistry can play a pivotal role in guiding experimental efforts and providing a deeper understanding of the properties and reactivity of this compound.
DFT Calculations: Density Functional Theory (DFT) can be employed to calculate key properties such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack and the relative reactivity of the C-Br and C-Cl bonds.
Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of potential synthetic and transformation reactions, including transition state analysis to understand reaction barriers and selectivity.
In Silico Screening: The electronic and structural properties of virtual libraries of derivatives of this compound can be calculated and screened for potential applications in areas such as medicinal chemistry and materials science, thereby prioritizing synthetic targets.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Bromo-2-chloropyridine-4-carbonitrile, and how can reaction conditions be optimized?
- Answer : A key route involves Suzuki-Miyaura cross-coupling using boronic acid intermediates (e.g., 3-Bromo-2-chloropyridine-4-boronic acid) . Optimization includes adjusting catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (80–120°C). Base selection (e.g., K₂CO₃) and stoichiometric ratios (1:1.2 substrate:boronic acid) are critical for yield improvement. Purification via column chromatography (silica gel, hexane/EtOAc) ensures purity >95% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm).
- X-ray crystallography (via SHELX programs ): Resolves bond lengths/angles, confirming halogen and nitrile positioning.
- HPLC-MS : Validates molecular weight (MW 217.45) and purity (>97%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers mitigate competing side reactions during halogenation of pyridine derivatives?
- Answer : Control regioselectivity by using directing groups (e.g., nitriles) and low-temperature bromination (0–5°C). Monitor reaction progress via TLC to minimize over-halogenation. For example, chlorination with SOCl₂ under inert atmosphere avoids oxidation byproducts .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Answer : Hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects (PCM model) refine dipole moments and charge distribution. Compare computed IR/Raman spectra with experimental data to validate accuracy .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Answer :
- Triangulation : Cross-validate NMR shifts using multiple solvents (CDCl₃ vs. DMSO-d₆).
- DFT adjustments : Include relativistic effects for heavy atoms (Br/Cl) and dispersion corrections for non-covalent interactions.
- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .
Q. How can crystallographic data improve mechanistic understanding of cross-coupling reactions involving this compound?
- Answer : Single-crystal X-ray structures (refined via SHELXL ) reveal transition-state geometries and steric effects. For example, Pd(II) intermediates in Suzuki reactions show distorted square-planar coordination, explaining regioselectivity in aryl-aryl bond formation .
Q. What methodologies address low yields in nitrile-containing heterocycle functionalization?
- Answer :
- Protecting groups : Temporarily mask nitriles with trimethylsilyl groups during lithiation.
- Microwave-assisted synthesis : Accelerate SNAr reactions (e.g., amination) at 150°C, reducing decomposition.
- Catalyst screening : Test Pd/Xantphos systems for Buchwald-Hartwig amination to improve C–N coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
